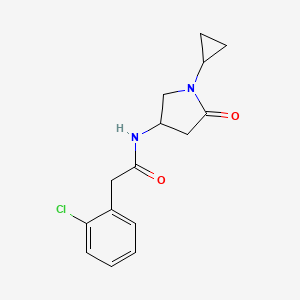
Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, a fluorophenyl group, and a methylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group can be introduced through halogenation reactions, while the methylbenzamide moiety is often added via amide coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In the medical field, this compound could be investigated for its therapeutic properties. Its interaction with biological targets and pathways may lead to the development of new treatments for various diseases.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Wirkmechanismus
The mechanism by which Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the methylbenzamide moiety may bind to receptors or enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: This compound shares a similar fluorophenyl group but has a different heterocyclic core.
1-(4-Fluorophenyl)ethanol: A simpler compound with a fluorophenyl group but lacking the complex pyridazine structure.
Uniqueness: Ethyl 1-(4-fluorophenyl)-4-(4-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its complex structure and reactivity make it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a compound of interest for future studies and innovations.
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(4-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-4-13(2)5-7-14)12-18(26)25(24-19)16-10-8-15(22)9-11-16/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMPFQTBSQUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}methyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2562725.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)
![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2562735.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)


![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole](/img/structure/B2562744.png)
